N-(3-chlorophenyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide
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Overview
Description
N-(3-chlorophenyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide is a synthetic organic compound characterized by the presence of a chlorophenyl group, a methoxy-substituted oxazole ring, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized via a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.
Substitution Reaction: The methoxy group is introduced through a nucleophilic substitution reaction, often using methanol as the nucleophile.
Amidation: The final step involves the formation of the amide bond between the 3-chlorophenyl group and the oxazole ring. This can be achieved through a coupling reaction using reagents like carbodiimides or other activating agents.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be employed for substitution reactions.
Major Products
Oxidation: Products may include 3-(3-methoxy-1,2-oxazol-5-yl)propanoic acid.
Reduction: Products may include N-(3-chlorophenyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamine.
Substitution: Products may include various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, N-(3-chlorophenyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Industry
In industrial applications, this compound could be used in the production of specialty chemicals, polymers, and other advanced materials. Its stability and reactivity profile make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The chlorophenyl group could facilitate binding to hydrophobic pockets, while the oxazole ring might engage in hydrogen bonding or π-π interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-3-(1,2-oxazol-5-yl)propanamide: Lacks the methoxy group, which may affect its reactivity and binding properties.
N-(3-bromophenyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide: Substitution of chlorine with bromine can alter the compound’s electronic properties and reactivity.
N-(3-chlorophenyl)-3-(3-hydroxy-1,2-oxazol-5-yl)propanamide: The hydroxy group can introduce additional hydrogen bonding capabilities.
Uniqueness
N-(3-chlorophenyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide is unique due to the presence of both the methoxy-substituted oxazole ring and the chlorophenyl group. This combination of functional groups provides a distinct reactivity profile and potential for diverse applications in various fields.
Properties
Molecular Formula |
C13H13ClN2O3 |
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Molecular Weight |
280.70 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide |
InChI |
InChI=1S/C13H13ClN2O3/c1-18-13-8-11(19-16-13)5-6-12(17)15-10-4-2-3-9(14)7-10/h2-4,7-8H,5-6H2,1H3,(H,15,17) |
InChI Key |
ZYBAHEPOKRREQG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NOC(=C1)CCC(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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